molecular formula C16H30N2O2 B4716223 1-(2,2-dimethylpropanoyl)-N-(1-ethylpropyl)-4-piperidinecarboxamide

1-(2,2-dimethylpropanoyl)-N-(1-ethylpropyl)-4-piperidinecarboxamide

Cat. No. B4716223
M. Wt: 282.42 g/mol
InChI Key: LROPZKLURIJPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-dimethylpropanoyl)-N-(1-ethylpropyl)-4-piperidinecarboxamide, also known as DPP-4 inhibitor, is a chemical compound that has been extensively studied in the field of diabetes research. This compound is a type of enzyme inhibitor that works by blocking the activity of the dipeptidyl peptidase-4 enzyme, which is responsible for the degradation of incretin hormones. Incretin hormones are important in regulating blood glucose levels, and their degradation can lead to hyperglycemia and type 2 diabetes. In

Mechanism of Action

The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(1-ethylpropyl)-4-piperidinecarboxamide involves the inhibition of the 1-(2,2-dimethylpropanoyl)-N-(1-ethylpropyl)-4-piperidinecarboxamide enzyme. The 1-(2,2-dimethylpropanoyl)-N-(1-ethylpropyl)-4-piperidinecarboxamide enzyme is responsible for the degradation of incretin hormones, which are important in regulating blood glucose levels. By inhibiting the 1-(2,2-dimethylpropanoyl)-N-(1-ethylpropyl)-4-piperidinecarboxamide enzyme, the levels of incretin hormones are increased, which leads to an increase in insulin secretion and a decrease in glucagon secretion. This ultimately leads to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
1-(2,2-dimethylpropanoyl)-N-(1-ethylpropyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. This compound has been shown to increase insulin secretion and decrease glucagon secretion, which leads to a decrease in blood glucose levels. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of diabetes-related complications.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,2-dimethylpropanoyl)-N-(1-ethylpropyl)-4-piperidinecarboxamide in lab experiments include its high purity and high yield synthesis method, as well as its well-characterized mechanism of action. Additionally, this compound has been extensively studied in the field of diabetes research, which makes it a well-established tool for studying the pathophysiology of diabetes. The limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 1-(2,2-dimethylpropanoyl)-N-(1-ethylpropyl)-4-piperidinecarboxamide. One potential area of research is the development of more potent and selective 1-(2,2-dimethylpropanoyl)-N-(1-ethylpropyl)-4-piperidinecarboxamide inhibitors. Additionally, the potential anti-inflammatory effects of this compound may be further explored in the context of diabetes-related complications. Finally, the use of this compound in combination with other diabetes drugs may be explored as a potential treatment strategy for type 2 diabetes.

Scientific Research Applications

1-(2,2-dimethylpropanoyl)-N-(1-ethylpropyl)-4-piperidinecarboxamide has been extensively studied in the field of diabetes research. This compound is a type of 1-(2,2-dimethylpropanoyl)-N-(1-ethylpropyl)-4-piperidinecarboxamide inhibitor, which is a class of drugs that has been shown to be effective in the treatment of type 2 diabetes. 1-(2,2-dimethylpropanoyl)-N-(1-ethylpropyl)-4-piperidinecarboxamide inhibitors work by blocking the activity of the 1-(2,2-dimethylpropanoyl)-N-(1-ethylpropyl)-4-piperidinecarboxamide enzyme, which leads to an increase in the levels of incretin hormones. This increase in incretin hormones leads to an increase in insulin secretion and a decrease in glucagon secretion, which ultimately leads to a decrease in blood glucose levels.

properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-pentan-3-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-6-13(7-2)17-14(19)12-8-10-18(11-9-12)15(20)16(3,4)5/h12-13H,6-11H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROPZKLURIJPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1CCN(CC1)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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